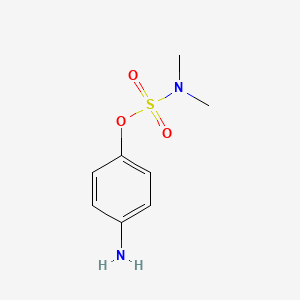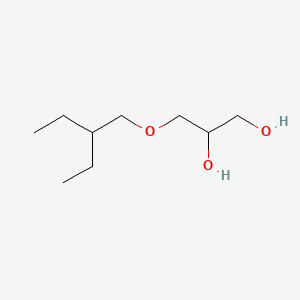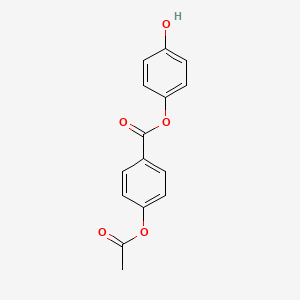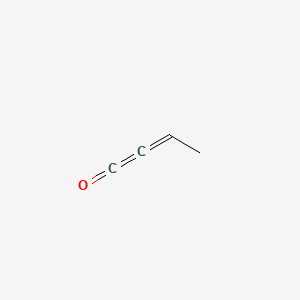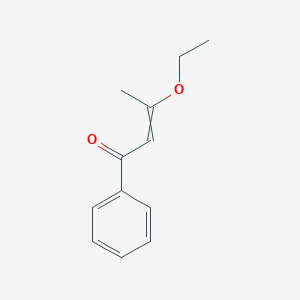
3-Ethoxy-1-phenylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-1-phenylbut-2-en-1-one is an organic compound with the molecular formula C12H14O2 It is a member of the enone family, characterized by the presence of a conjugated carbonyl group and an alkene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1-phenylbut-2-en-1-one can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via the formation of an intermediate β-keto ester, which undergoes subsequent dehydration to yield the desired enone.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often employing catalysts and controlled temperature and pressure conditions. The use of organic solvents and purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethoxy-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the α or β positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated derivatives, amines.
Applications De Recherche Scientifique
3-Ethoxy-1-phenylbut-2-en-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, especially for its ability to interact with biological targets.
Industry: It is utilized in the production of fine chemicals, fragrances, and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-1-phenylbut-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The conjugated enone system allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological and chemical activities, enabling it to modify proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
3-Phenylbut-1-ene: Shares a similar structure but lacks the ethoxy group.
1-Phenylbut-2-en-1-one: Similar enone structure but without the ethoxy substitution.
4-Phenylbut-3-en-2-one: Another enone with a different substitution pattern.
Uniqueness: 3-Ethoxy-1-phenylbut-2-en-1-one is unique due to the presence of the ethoxy group, which influences its reactivity and physical properties. This substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
77252-92-7 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3-ethoxy-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C12H14O2/c1-3-14-10(2)9-12(13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
Clé InChI |
YFGCKOMKVYGEEL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=CC(=O)C1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


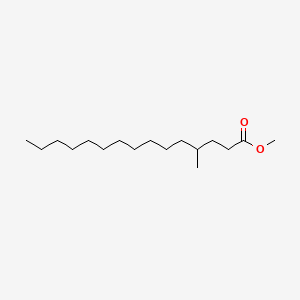
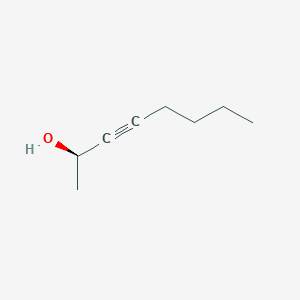


![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
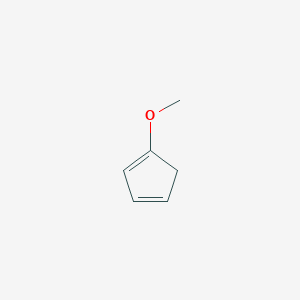

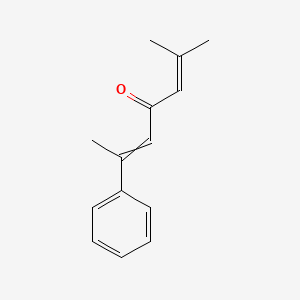
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
